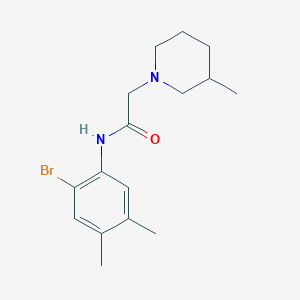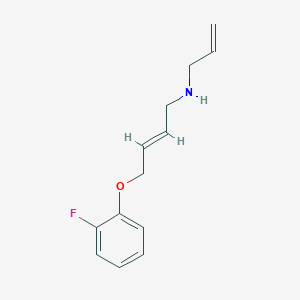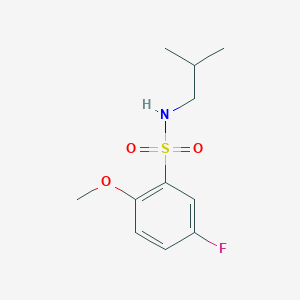![molecular formula C13H20N2O3S B4440796 N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440796.png)
N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in cancer treatment. This compound was originally developed as a kinase inhibitor, and has since been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 involves its ability to inhibit the activity of several key kinases that are involved in the growth and proliferation of cancer cells. Specifically, N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been found to bind to the ATP-binding site of Raf-1 and B-Raf, preventing their activation and downstream signaling. Additionally, N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to inhibit the activity of VEGFR-2, which is involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been found to have a wide range of biochemical and physiological effects. These include its ability to inhibit the activity of several other kinases, including c-Kit and PDGFR-β, which are involved in the growth and proliferation of other types of cells. N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 in lab experiments is its well-documented synthesis method, which allows for the production of large quantities of the compound for use in research studies. Additionally, N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential as a therapeutic agent in cancer treatment, making it a promising candidate for further research and development.
However, there are also some limitations to using N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 in lab experiments. For example, its effects on normal cells and tissues are not well-understood, and it may have off-target effects that could lead to unintended consequences. Additionally, the optimal dosage and treatment regimen for N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 in cancer patients is not yet known, which could limit its clinical usefulness.
Future Directions
Despite these limitations, there are many future directions for research on N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy or radiation therapy, to enhance its anti-tumor effects. Additionally, researchers are exploring the use of N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 in other types of cancer, such as pancreatic cancer and melanoma, where it may have particular promise. Finally, there is ongoing research into the mechanisms of action of N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006, which could lead to the development of more effective and targeted therapies for cancer patients.
Scientific Research Applications
N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of several key kinases that are involved in the growth and proliferation of cancer cells, including Raf-1, B-Raf, and VEGFR-2. This inhibition has been found to lead to decreased tumor growth and increased survival in animal models of cancer.
properties
IUPAC Name |
N-tert-butyl-4-(methanesulfonamido)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-8-10(12(16)14-13(2,3)4)6-7-11(9)15-19(5,17)18/h6-8,15H,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWUNCUYAQDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)(C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440713.png)



![N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440744.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440752.png)

![5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4440771.png)
![1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
![3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B4440793.png)
![N-(4-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440804.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-3-pyridinyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440818.png)
![methyl 4-oxo-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4440824.png)
![5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440834.png)